Des-Chloro Impurity Specification: Regulatory Threshold for the Reduced Form in Lapatinib Intermediate Synthesis
The reduced aniline derivative of 1-(3-fluorobenzyloxy)-4-nitro-benzene—namely 4-(3-fluorobenzyloxy)aniline—is explicitly listed in Patent WO2010017387A2 as the 'des-chlorinated' by-product of the key Lapatinib intermediate 3-chloro-4-(3-fluorobenzyloxy)aniline (Formula B). The patent specifies that isolated Formula B must contain less than 0.1% of 4-(3-fluorobenzyloxy)aniline, and the final Lapatinib salt must contain less than 0.1% (preferably undetectable levels) of all des-chlorinated, des-benzylated, and des-fluorinated derivatives combined when measured by HPLC [1]. This creates a quantifiable procurement rationale: 1-(3-fluorobenzyloxy)-4-nitro-benzene is required as a certified reference standard for HPLC method development, system suitability testing, and batch-release impurity quantification—a role that neither the 2-chloro nor 2-bromo analog can fulfill, as those compounds are the target intermediates themselves, not the impurity marker.
| Evidence Dimension | Acceptable impurity level of des-chlorinated by-product in Lapatinib intermediate Formula B |
|---|---|
| Target Compound Data | Reduced form (4-(3-fluorobenzyloxy)aniline) must be ≤0.1% area by HPLC |
| Comparator Or Baseline | 3-Chloro-4-(3-fluorobenzyloxy)aniline (Formula B) must contain <0.1% of des-chlorinated impurity; individual des-chloro impurity specified |
| Quantified Difference | Target compound (as aniline) is the impurity being controlled; threshold = 0.1% (1000 ppm) |
| Conditions | HPLC area percent; Lapatinib intermediate manufacturing per WO2010017387A2 |
Why This Matters
Procurement of high-purity 1-(3-fluorobenzyloxy)-4-nitro-benzene as an impurity reference standard is mandatory for any laboratory or CMO performing Lapatinib intermediate release testing under this patent specification.
- [1] Teva Pharmaceutical Industries Ltd. (2010). Lapatinib Intermediates. WO2010017387A2. See paragraphs [00047]–[00048] for definitions of des-chlorinated by-products and [00060]–[00061] for impurity thresholds in Formula B. View Source
